molecular formula C21H16O5 B13411437 9-O-Benzyl-8-O-Methyl-urolithin C

9-O-Benzyl-8-O-Methyl-urolithin C

Cat. No.: B13411437
M. Wt: 348.3 g/mol
InChI Key: XDXBYZLRJCEUHJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-O-Benzyl-8-O-Methyl-urolithin C typically involves the benzylation and methylation of Urolithin C. The reaction conditions often include the use of benzyl chloride and methyl iodide as reagents, along with a base such as potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

9-O-Benzyl-8-O-Methyl-urolithin C can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The benzyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often involve nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or other reduced forms.

    Substitution: Compounds with different functional groups replacing the benzyl or methyl groups.

Scientific Research Applications

9-O-Benzyl-8-O-Methyl-urolithin C has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-O-Benzyl-8-O-Methyl-urolithin C is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways. For example, its antioxidant properties may involve scavenging free radicals and reducing oxidative stress. Further research is needed to elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-O-Benzyl-8-O-Methyl-urolithin C is unique due to its specific benzyl and methyl substitutions, which can influence its chemical reactivity and biological activity. These modifications can make it more suitable for certain applications compared to its parent compounds.

Properties

Molecular Formula

C21H16O5

Molecular Weight

348.3 g/mol

IUPAC Name

3-hydroxy-8-methoxy-9-phenylmethoxybenzo[c]chromen-6-one

InChI

InChI=1S/C21H16O5/c1-24-19-11-17-16(10-20(19)25-12-13-5-3-2-4-6-13)15-8-7-14(22)9-18(15)26-21(17)23/h2-11,22H,12H2,1H3

InChI Key

XDXBYZLRJCEUHJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C3=C(C=C(C=C3)O)OC(=O)C2=C1)OCC4=CC=CC=C4

Origin of Product

United States

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